molecular formula C5H5NO4-2 B1219421 Iminoglutarate CAS No. 23648-80-8

Iminoglutarate

Cat. No. B1219421
CAS RN: 23648-80-8
M. Wt: 143.1 g/mol
InChI Key: UZWLXPOZNAJCJV-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iminoglutarate is a chemical compound with the molecular formula C5H5NO4 . It is also known by other names such as 2-Iminopentandioat, 2-Iminopentanedioate, and α-Iminoglutarate .


Synthesis Analysis

The synthesis of iminoglutarate is associated with the enzyme glutamine synthetase . This enzyme catalyzes the reaction of L-glutamate with ammonia and ATP to form L-glutamine . The reduced flavin then reduces a postulated iminoglutarate intermediate to glutamate .


Molecular Structure Analysis

The molecular structure of iminoglutarate consists of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms. The average mass of iminoglutarate is 143.099 Da, and its monoisotopic mass is 143.022949 Da .


Chemical Reactions Analysis

Two mechanisms have been postulated for the formation of the iminoglutarate intermediate during the glutamate dehydrogenase-catalyzed reductive amination of α-ketoglutarate . One involves the nucleophilic attack of ammonia on a covalently bound Schiff base in the enzyme-NADPH-α-ketoglutarate complex, and the other involves the reaction of ammonia with the carbonyl group of α-ketoglutarate in this ternary complex .

Scientific Research Applications

Imino Sugars as Glucose Sensors

Research shows that imino sugars, including derivatives of iminoglutarate, have been studied for their interactions with human glucose sensors, specifically the sodium/glucose cotransporter type 3 (hSGLT3). This study provides insights into the substrate binding interactions of hSGLT3 and may have significant implications for the clinical application of imino sugars (Voss et al., 2007).

Role in Glutamate Dehydrogenase Reaction

Iminoglutarate is postulated as an intermediate in the glutamate dehydrogenase catalyzed reaction. Studies have provided direct evidence of this by showing the glutamate dehydrogenase catalyzed reduction of delta 1-pyrroline-2-carboxylic acid (a cyclic-alpha-imino acid) to proline (an alpha-amino acid) (Fisher, Srinivasan & Rougvie, 1982).

Catalysis of Iminoglutarate Formation

Research on bovine glutamate dehydrogenase has shown that it catalyzes the reversible formation of α-iminoglutarate from α-ketoglutarate and ammonia. This process has been studied to understand the enzyme-mediated production of glutamate under various conditions, shedding light on the enzymatic mechanisms involving iminoglutarate (Hochreiter, Patek & Schellenberg, 1972).

Inhibition of Glutamate Dehydrogenase

Compounds structurally related to iminoglutarate have been tested as inhibitors of the glutamate dehydrogenase reaction. This research is crucial in understanding the biochemical pathways involving iminoglutarate and its analogs in various metabolic reactions (Choudhury & Punekar, 2007).

properties

IUPAC Name

2-iminopentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO4/c6-3(5(9)10)1-2-4(7)8/h6H,1-2H2,(H,7,8)(H,9,10)/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZWLXPOZNAJCJV-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)[O-])C(=N)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO4-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90946463
Record name 2-Iminopentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90946463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iminoglutarate

CAS RN

23648-80-8
Record name Iminoglutarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023648808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Iminopentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90946463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iminoglutarate
Reactant of Route 2
Iminoglutarate
Reactant of Route 3
Iminoglutarate
Reactant of Route 4
Iminoglutarate
Reactant of Route 5
Iminoglutarate
Reactant of Route 6
Iminoglutarate

Citations

For This Compound
256
Citations
T Tomita, L Yin, S Nakamura, S Kosono… - FEBS …, 2017 - Wiley Online Library
… with NADP + and 2‐iminoglutarate. Among six subunits of hexameric Cg … ‐iminoglutarate in a closed form, while the other two are in an open form. In the closed form, 2‐iminoglutarate is …
Number of citations: 15 febs.onlinelibrary.wiley.com
R Srinivasan, TS Viswanathan, HF Fisher - Journal of Biological Chemistry, 1988 - ASBMB
Two mechanisms have been postulated for the formation of bound alpha-iminoglutarate intermediate during the glutamate dehydrogenase-catalyzed reductive amination of alpha-…
Number of citations: 14 www.jbc.org
MC Hochreiter, DR Patek, KA Schellenberg - Journal of Biological …, 1972 - Elsevier
… of α-iminoglutarate from α-ketoglutarate and ammonia. The α-iminoglutarate was determined as … amount of the α-iminoglutarate was bound to the enzyme surface when it was reduced. …
Number of citations: 25 www.sciencedirect.com
MC Hochreiter, KA Schellenberg - Journal of the American …, 1969 - ACS Publications
… We have trapped the presumed a-iminoglutarate-14C, formed from a-ketoglutarate-… aiminoglutarate formation with the concentration of aketoglutarate all suggest that the -iminoglutarate …
Number of citations: 27 pubs.acs.org
SJ Maniscalco, SK Saha, HF Fisher - Biochemistry, 1998 - ACS Publications
… The ultrablue-shifted entity is identified as the enzyme−NADPH−α-iminoglutarate complex (… scheme involving the sequential formation of α-iminoglutarate, α-carbinolamine, and α-…
Number of citations: 13 pubs.acs.org
R Choudhury, NS Punekar - FEBS letters, 2007 - Elsevier
… mechanism that involves an enzyme bound ‘iminoglutarate’ intermediate. Three compounds, … 2-Methyleneglutarate, closely resembling iminoglutarate, was a potent competitive inhibitor …
Number of citations: 26 www.sciencedirect.com
HF Fisher, TS Viswanathan - Proceedings of the National …, 1984 - National Acad Sciences
… transfer converting the iminoglutarate to … -iminoglutarate complex as an obligatory intermediate on the enzyme-catalyzed reaction path. The corresponding enzyme-alpha-iminoglutarate …
Number of citations: 19 www.pnas.org
R Srinivasan, HF Fisher - Biochemistry, 1985 - ACS Publications
… (1) The N-protonated form of -iminoglutarate and the … that catalyze the hydrolysis of bound a-iminoglutarate. (3) The group Z… the conversion of the -iminoglutarate to the carbinolamine. A …
Number of citations: 19 pubs.acs.org
FL Whiting, G Mamantov, JP Young - Journal of the American …, 1969 - ACS Publications
… that the glutamate formed from the presumed enzyme-bound -iminoglutarate was … aiminoglutarate formation with the concentration of aketoglutarate all suggest that the -iminoglutarate …
Number of citations: 13 pubs.acs.org
R SrinivasanS - researchgate.net
… Two mechanisms have been postulated for the formation of bound a-iminoglutarate intermediate … as the iminium ion is in the bound iminoglutarate complex. We ascribe the remarkable …
Number of citations: 0 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.